For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Sec-butyl-3-methoxypyrazine: Chemical Properties and Structure
Introduction
2-sec-Butyl-3-methoxypyrazine, a volatile organic compound, is a prominent member of the pyrazine (B50134) family, which is widely recognized for its significant contribution to the aroma and flavor profiles of numerous natural and processed products.[1][2] This pyrazine is particularly known for its characteristic green, earthy aroma, often described as reminiscent of bell peppers, green peas, or galbanum oil.[1][2] It is a key flavor component in various foods and beverages, including asparagus, carrots, peas, and certain wines.[1][2] Beyond its role in the food and fragrance industries, 2-sec-butyl-3-methoxypyrazine also plays a role in chemical ecology as a semiochemical. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.
Chemical Structure and Identification
2-sec-Butyl-3-methoxypyrazine is an aromatic ether and a derivative of pyrazine.[2][3] Its structure consists of a pyrazine ring substituted with a sec-butyl group at position 2 and a methoxy (B1213986) group at position 3.
| Identifier | Value |
| IUPAC Name | 2-butan-2-yl-3-methoxypyrazine[3][4] |
| CAS Number | 24168-70-5[3][5] |
| Molecular Formula | C₉H₁₄N₂O[1][5][6][7] |
| SMILES | CCC(C)c1nccnc1OC[3][5][] |
| InChI Key | QMQDJVIJVPEQHE-UHFFFAOYSA-N[3][5][] |
Physicochemical Properties
The physicochemical properties of 2-sec-butyl-3-methoxypyrazine are crucial for its application in flavor and fragrance formulations, as well as for its analysis and purification.
| Property | Value | Source(s) |
| Molecular Weight | 166.22 g/mol | [1][3][5][7] |
| Appearance | Colorless to slightly yellow clear liquid | [1][2][9] |
| Density | 0.996 g/mL at 25 °C | [5] |
| Boiling Point | 50 °C at 1 mmHg[2][5][10] 99 °C at 20 mmHg[1][11] | [1][2][5][10][11] |
| Refractive Index | n20/D 1.492 (lit.) | [2][5] |
| Flash Point | 171 °F (77.2 °C) | [10] |
| Water Solubility | 229.6 mg/L at 25 °C (estimated) | [10] |
| Vapor Pressure | 0.0995 mmHg at 25°C | [10] |
Experimental Protocols
Synthesis Workflow
The chemical synthesis of 2-sec-butyl-3-methoxypyrazine and related alkylpyrazines generally involves a two-step process: condensation to form the pyrazine ring, followed by methylation to introduce the methoxy group.[12] A common route involves the condensation of an α-amino acid amide with glyoxal (B1671930) to form a 2-hydroxypyrazine (B42338) intermediate, which is then methylated.[12]
Caption: Generalized synthesis workflow for 2-sec-butyl-3-methoxypyrazine.
Analytical Protocols
A. High-Performance Liquid Chromatography (HPLC)
Analysis of 2-sec-butyl-3-methoxypyrazine can be performed using reverse-phase (RP) HPLC.[13]
-
Method: Reverse Phase HPLC[13]
-
Stationary Phase: C18 or Newcrom R1 column.[13]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) (MeCN) and water. Phosphoric acid is typically used as an additive. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[13]
-
Application: This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies.[13]
B. Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)
For resolving enantiomers and analyzing trace amounts of the compound in complex matrices (e.g., vegetables, insects), multidimensional gas chromatography is employed.[14]
-
Objective: To determine the enantiomeric distribution of 3-sec-butyl-2-methoxypyrazine.[14]
-
Methodology: Heart-cut multidimensional gas chromatography (H/C MDGC) or comprehensive two-dimensional gas chromatography (GC × GC).[14]
-
Columns:
-
Modulation: A dual-jet cryo modulator is used for trapping and focusing analytes transferred from the ¹D to the ²D column before initiating the second-dimension separation with an independent temperature program.[14]
-
Detection: Mass Spectrometric Detection (MS), often in Selected Ion Monitoring (SIM) mode for part-per-billion (ppb) analysis, or tandem MS (MS/MS) and Time-of-Flight (TOF) MS for part-per-trillion (ppt) level analysis.[14]
-
Finding: In various natural sources, only the (S)-enantiomer was detected, which supports the hypothesis that its biosynthesis originates from natural amino acids like L-isoleucine.[14]
Biological and Chemical-Ecological Role
While not used in drug development, 2-sec-butyl-3-methoxypyrazine is a significant molecule in chemical ecology, acting as an allomone—a type of semiochemical that benefits the emitter by modifying the behavior of the receiver.
It is used as a defensive compound by several aposematic (warningly colored) insects. For example, the wood tiger moth (Arctia plantaginis) and various ladybug species produce this pyrazine as a component of a multimodal defense mechanism to deter predators like birds and ants.[15] The strong, unpleasant odor serves as an effective warning signal.[15]
Caption: Role of 2-sec-butyl-3-methoxypyrazine as a defensive allomone.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methoxy-3-sec-butyl pyrazine | 24168-70-5 [chemicalbook.com]
- 3. 2-Methoxy-3-(1-methylpropyl)pyrazine | C9H14N2O | CID 520098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2 Sec Butyl 3 Methoxy Pyrazine Aroma & Flavour Chemical CAS 24168-70-5 – Augustus Oils Ltd [augustus-oils.ltd.uk]
- 5. 2-sec-Butyl-3-methoxypyrazine 99 24168-70-5 [sigmaaldrich.com]
- 6. Pyrazine, 2-methoxy-3-(1-methylpropyl)- [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 9. 2-sec-butyl-3-methoxypyrazine, 24168-70-5 [thegoodscentscompany.com]
- 10. echemi.com [echemi.com]
- 11. 2-Methoxy-3-sec-butyl pyrazine(24168-70-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-sec-Butyl-3-methoxypyrazine | SIELC Technologies [sielc.com]
- 14. Enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine in different species using multidimensional and comprehensive two-dimensional gas chromatographic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
